(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate
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Overview
Description
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis of Complex Molecules
A study focused on the synthesis of a depside derivative, specifically 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, which was obtained through a facile approach in high yields. This compound's structure was confirmed by various spectroscopic methods and X-ray single crystal diffraction, highlighting its potential for further application in organic synthesis and materials science (Pengcheng Lv et al., 2009).
Catalysis and Oxidative Activation
Research into the direct ortho-acetoxylation of anilides via palladium-catalyzed sp(2) C-H bond oxidative activation demonstrates the utility of certain anilino-oxoethyl compounds in catalysis. This process allows for high regioselectivity in converting aromatic sp(2) C-H bonds into C-O bonds, using acetic acid as the acetate source and K(2)S(2)O(8) as the oxidant (Guan‐Wu Wang et al., 2008).
Antimicrobial Activities
Another study investigated the synthesis of thiazoles and their fused derivatives, starting from 2-ethoxy carbonyl methylene thiazol-4-one, which reacts with compounds including acetophenone to produce derivatives with significant antimicrobial activities. This indicates the role of anilino-oxoethyl compounds in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Biological and Pharmacological Activities
The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to the anilino-oxoethyl structure, as a potent apoptosis inducer and anticancer agent demonstrates the biomedical relevance of these compounds. This particular compound showed high efficacy in cancer models and excellent blood-brain barrier penetration (N. Sirisoma et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-15-10-6-5-7-13(15)11-17(20)22-12-16(19)18-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUXUUQMRAKRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate |
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